molecular formula C20H23N3O4 B2516407 Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034501-89-6

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2516407
CAS No.: 2034501-89-6
M. Wt: 369.421
InChI Key: AKBKEVCRSLLSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone represents a sophisticated chemical scaffold incorporating both isochroman and pyrazine heterocyclic systems connected through a piperidine linker. This molecular architecture demonstrates significant potential in medicinal chemistry research, particularly as a template for developing receptor antagonists and modulators of protein-protein interactions. The compound features a stereochemically defined structure where the isochroman moiety's chiral orientation may significantly influence biological activity and crystallization behavior, consistent with research showing that isochroman derivatives frequently crystallize in chiral space groups . The 6-methoxypyrazine component serves as a privileged structure in drug discovery, contributing to favorable pharmacokinetic properties and enabling targeted interactions with purinergic receptors. Researchers are investigating this compound as a potential chemotype for neurological and inflammatory disorders, building upon established research into isochroman-containing compounds as selective receptor antagonists . The molecular framework may also show promise in other therapeutic areas, similar to patented compounds containing isochroman and related heterocyclic systems for treating conditions such as migraine and inflammatory diseases . This compound is provided as a high-purity reference material for research purposes only, with strict quality controls to ensure batch-to-batch consistency. Researchers should handle this material appropriately in accordance with their institutional safety guidelines for experimental compounds.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-25-18-10-21-11-19(22-18)27-16-7-4-8-23(12-16)20(24)17-9-14-5-2-3-6-15(14)13-26-17/h2-3,5-6,10-11,16-17H,4,7-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBKEVCRSLLSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3CC4=CC=CC=C4CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of Isochroman Core: The isochroman core can be synthesized via cyclization reactions involving ortho-substituted benzyl alcohols under acidic conditions.

    Attachment of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Methanone Bridge Formation: The methanone bridge is formed by reacting the isochroman derivative with a suitable acylating agent.

    Introduction of Methoxypyrazine Moiety: The final step involves the coupling of the methoxypyrazine moiety to the piperidine ring, typically through etherification reactions using methoxypyrazine and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrazine moiety may play a key role in binding to these targets, while the isochroman and piperidine rings could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Piperidine-Linked Methanones

The compound shares structural homology with piperidine-linked methanones documented in patents and CAS records. Key analogs include:

Compound Name Substituent on Piperidine CAS Number Molecular Weight (g/mol) Key Features
Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone 6-Methoxypyrazin-2-yloxy N/A* ~385.4 (calculated) Methoxy-pyrazine enhances solubility; pyrazine may engage π-π stacking.
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone 3-Chloropyridin-4-yloxy 2034395-25-8 ~388.9 Chlorine atom increases lipophilicity; pyridine vs. pyrazine alters electronic properties.
1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one 3-Chloropyridin-4-yloxy + fluorophenyl-imidazolidinone 2034316-03-3 ~473.9 Extended imidazolidinone chain introduces conformational rigidity; fluorine enhances metabolic stability.

Key Observations :

  • Pyrazine vs. Pyridine : The 6-methoxypyrazin-2-yloxy group in the target compound offers distinct electronic and steric properties compared to 3-chloropyridin-4-yloxy analogs. Pyrazine’s nitrogen-rich aromatic system may improve binding to metal ions or polar protein pockets, whereas pyridine derivatives prioritize hydrophobic interactions .
  • Methoxy Group : The methoxy substituent in the target compound likely enhances aqueous solubility relative to chlorine-containing analogs, which could improve bioavailability .
Functional Group Comparisons in Patent Literature

European Patent Application (2022/06) discloses compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrazin-2-yl)ethanone (). While structurally distinct, these analogs highlight:

  • Heterocyclic Complexity : The patent compounds incorporate fused imidazo-pyrrolo-pyrazine systems, which increase molecular rigidity and may enhance target selectivity compared to the simpler pyrazine-oxy-piperidine motif in the target compound.
  • Ethanone vs. Methanone: The ethanone linker in patent compounds allows for extended side-chain modifications, enabling tailored interactions with enzymatic active sites .

Research Findings and Hypothetical Advantages

While experimental data for the target compound are unavailable, structural analysis suggests:

  • Solubility : The 6-methoxypyrazin-2-yloxy group may confer better aqueous solubility than chlorine- or fluorine-containing analogs, critical for oral bioavailability .
  • Binding Potential: Pyrazine’s nitrogen atoms could facilitate hydrogen bonding with kinase ATP pockets, akin to pyridine-based inhibitors like crizotinib.
  • Metabolic Stability : The absence of metabolically labile groups (e.g., tert-butyldimethylsilyloxy in ) may reduce susceptibility to cytochrome P450 oxidation.

Biological Activity

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

  • Isochroman moiety : A bicyclic structure that contributes to its pharmacological properties.
  • Piperidine ring : Provides basicity and potential for interaction with biological targets.
  • Methoxy and pyrazinyl substituents : These groups may enhance lipophilicity and biological activity.

Research indicates that compounds similar to isochroman derivatives often exhibit a range of biological activities, including:

  • Antioxidant Activity :
    • Isochroman derivatives have been shown to scavenge free radicals, potentially reducing oxidative stress in cells. Studies have demonstrated that certain isochroman analogs possess antioxidant properties that are significantly higher than standard antioxidants like ascorbic acid .
  • Antiplatelet Activity :
    • Some isochroman compounds exhibit the ability to inhibit platelet aggregation, which is crucial for preventing thrombotic diseases. In vitro studies have reported that specific analogs can inhibit arachidonic acid-induced platelet aggregation more effectively than aspirin .
  • Anti-inflammatory Effects :
    • The presence of the piperidine ring suggests potential interactions with inflammatory pathways. Research on related compounds indicates they may modulate cyclooxygenase (COX) activity, thereby reducing inflammation .

Biological Activity Data Table

Activity TypeAssay MethodResultReference
AntioxidantDPPH Scavenging Assay7-fold to 16-fold more potent than ascorbic acid
AntiplateletAA-induced Aggregation AssayInhibition greater than aspirin
Anti-inflammatoryCOX Inhibition AssaySignificant reduction in COX activity

Case Study 1: Antioxidant Properties

A study synthesized a series of 3-phenyl-1H-isochromen-1-one analogs, revealing that several compounds exhibited potent antioxidant activities. The lead compound demonstrated a remarkable ability to reduce oxidative stress markers in cellular models, suggesting therapeutic potential in oxidative stress-related diseases .

Case Study 2: Antiplatelet Activity

In another investigation, a derivative of the isochroman structure was tested for its antiplatelet effects. The results indicated a significant reduction in platelet aggregation in vitro, supporting its potential as an anti-thrombotic agent. This study highlighted the importance of the methoxy and pyrazinyl groups in enhancing biological activity .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Ether Formation6-Methoxypyrazine, K₂CO₃, DMF65–75≥90%
AcylationIsochroman-3-carbonyl chloride, THF, EDCI50–60≥85%

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) during structural characterization?

Answer:
Conflicting spectral data often arise from stereochemical complexity or dynamic equilibria. Methodological strategies include:

  • 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, coupling constants in NOESY can clarify piperidine ring conformation .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace specific functional groups (e.g., the methoxypyrazine moiety) and validate assignments .
  • Complementary MS/MS : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can distinguish isobaric fragments, particularly for the isochroman and piperidine subunits .

Case Study : A 2025 study resolved conflicting ¹H-NMR peaks for a similar piperidine derivative by correlating NOE interactions with DFT-calculated conformational models .

Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Answer:

  • Chromatography : HPLC with UV/Vis detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (e.g., 40:60 to 90:10) ensures ≥95% purity .
  • Spectroscopy : ¹H/¹³C-NMR (CDCl₃ or DMSO-d₆) identifies key groups (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine CH₂ at δ 1.5–2.5 ppm) .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Advanced: What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) by immobilizing the target protein on a sensor chip and monitoring real-time interactions at varying compound concentrations (0.1–100 μM) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonding with the methoxypyrazine oxygen and hydrophobic interactions with the isochroman ring .

Example : A 2024 study of a related piperidinylmethanone derivative revealed sub-μM binding to kinase targets via SPR, validated by MD simulations .

Basic: What are the primary challenges in optimizing reaction yields, and how can they be addressed?

Answer:

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) or sonication to solubilize intermediates .
  • Side Reactions : Add scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (e.g., 1.2 eq. of coupling reagent) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC for challenging separations .

Advanced: How can computational modeling guide the prediction of the compound’s reactivity or metabolic pathways?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxypyrazine ring may undergo CYP450-mediated demethylation .
  • QSAR Models : Train models using structural descriptors (e.g., logP, topological polar surface area) to forecast bioavailability or toxicity .
  • Metabolite Prediction : Tools like GLORY or Meteor Nexus simulate Phase I/II metabolism, highlighting potential hydroxylation or glucuronidation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.